methyl 1-methyl-1H-imidazole-2-carboxylate
CAS No.: 62366-53-4
Cat. No.: VC2224446
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 62366-53-4 |
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Molecular Formula | C6H8N2O2 |
Molecular Weight | 140.14 g/mol |
IUPAC Name | methyl 1-methylimidazole-2-carboxylate |
Standard InChI | InChI=1S/C6H8N2O2/c1-8-4-3-7-5(8)6(9)10-2/h3-4H,1-2H3 |
Standard InChI Key | HEHAQSPPEDVSHC-UHFFFAOYSA-N |
SMILES | CN1C=CN=C1C(=O)OC |
Canonical SMILES | CN1C=CN=C1C(=O)OC |
Chemical Properties
Physical Properties
Based on the structural characteristics and data from related compounds, the physical properties of methyl 1-methyl-1H-imidazole-2-carboxylate can be reasonably estimated. The compound is likely a white to off-white crystalline solid at room temperature, similar to its carboxylic acid counterpart . The melting point is expected to be lower than that of 1-methyl-1H-imidazole-2-carboxylic acid (104°C) due to the esterification, potentially in the range of 30-40°C, which would align with the melting point of the ethyl ester analog (29-31°C) .
Table 1 summarizes the estimated physical and chemical properties of methyl 1-methyl-1H-imidazole-2-carboxylate:
Structural Characteristics and Electronic Properties
The planar imidazole ring in methyl 1-methyl-1H-imidazole-2-carboxylate contains two nitrogen atoms with different electronic characteristics. The N-1 position is methylated, making it less available for hydrogen bonding or deprotonation. The imidazole ring exhibits aromaticity, contributing to the stability of the compound. The methyl carboxylate group at the C-2 position introduces an electron-withdrawing effect that influences the electronic distribution within the molecule.
Stability and Reactivity
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The ester group, which is susceptible to hydrolysis under acidic or basic conditions
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The imidazole ring, which can participate in various reactions including nucleophilic substitutions, electrophilic substitutions, and coordination with metal ions
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Potential thermal lability, as heating may lead to degradation or decomposition
Synthesis Methods
Laboratory Synthesis Routes
Several synthetic pathways can be employed to prepare methyl 1-methyl-1H-imidazole-2-carboxylate, drawing from established methods for similar compounds:
Esterification of 1-Methyl-1H-imidazole-2-carboxylic Acid
The most direct approach involves the esterification of 1-methyl-1H-imidazole-2-carboxylic acid with methanol in the presence of an appropriate catalyst:
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Acid-catalyzed esterification using concentrated sulfuric acid or p-toluenesulfonic acid
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Activation of the carboxylic acid using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with methanol
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Conversion to an acid chloride intermediate using thionyl chloride or oxalyl chloride, followed by reaction with methanol
This method is analogous to the esterification procedures documented for similar imidazole derivatives .
Oxidation-Esterification Sequence
An alternative route involves:
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Oxidation of 1-methyl-2-imidazolecarboxaldehyde to 1-methyl-1H-imidazole-2-carboxylic acid, using hydrogen peroxide in water as documented for the synthesis of the carboxylic acid
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Subsequent esterification of the carboxylic acid with methanol using one of the methods described above
Direct Functionalization of 1-Methylimidazole
This approach entails:
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Lithiation of 1-methylimidazole at the C-2 position using strong bases such as n-butyllithium
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Reaction of the lithiated intermediate with carbon dioxide to introduce the carboxylate functionality
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Esterification of the resulting carboxylic acid with methanol
Industrial Production Methods
For industrial-scale production of methyl 1-methyl-1H-imidazole-2-carboxylate, several optimizations would be necessary:
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Continuous flow reactors to enhance reaction efficiency and control
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Optimized reaction parameters (temperature, pressure, concentration) to maximize yield and minimize waste
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Efficient purification protocols, potentially including crystallization, distillation, or chromatographic methods
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Implementation of green chemistry principles to reduce environmental impact
Applications and Utilization
Research Applications
Methyl 1-methyl-1H-imidazole-2-carboxylate serves as a valuable research tool in various scientific disciplines:
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As a versatile building block in organic synthesis for the construction of more complex molecules
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In the preparation of imidazole-based ligands for coordination chemistry studies
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As a model compound for investigating structure-activity relationships in imidazole derivatives
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In the development of novel synthetic methodologies involving imidazole chemistry
Materials Science and Industrial Applications
Beyond medicinal chemistry, potential applications include:
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As a component in specialty polymers, where the imidazole functionality can contribute to specific material properties
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In the development of novel catalytic systems, particularly for organic transformations
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As a precursor for materials with distinctive electronic or optical properties
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In the preparation of coordination compounds with potential applications in sensors or molecular recognition
Comparative Analysis with Related Compounds
Comparison with 1-Methyl-1H-imidazole-2-carboxylic Acid
Table 2 presents a comparative analysis of methyl 1-methyl-1H-imidazole-2-carboxylate with related compounds:
The methyl ester differs from the carboxylic acid primarily in:
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Increased lipophilicity, potentially enhancing membrane permeability
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Reduced hydrogen-bonding capacity due to the loss of the carboxylic acid hydroxyl group
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Potential to function as a prodrug, with the ester subject to hydrolysis in vivo to release the active carboxylic acid
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Different solubility profile, with expected increased solubility in organic solvents and decreased water solubility compared to the acid form
Comparison with Ethyl 1-methyl-1H-imidazole-2-carboxylate
The methyl and ethyl esters share many similarities but differ in:
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Molecular weight (140.14 g/mol vs. 154.17 g/mol for the ethyl ester)
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Slightly different physical properties, with the ethyl ester having a documented melting point of 29-31°C
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Marginally different lipophilicity, with the ethyl ester expected to be slightly more lipophilic due to the longer alkyl chain
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Potentially different rates of hydrolysis, with the methyl ester generally being more readily hydrolyzed than the ethyl ester
Future Research Directions
Synthetic Methodology Development
Further research on methyl 1-methyl-1H-imidazole-2-carboxylate could focus on:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of novel functionalization strategies for the imidazole ring
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Investigation of stereoselective transformations involving this compound
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Application of flow chemistry techniques for optimized production
Biological Activity Exploration
Potential avenues for biological investigation include:
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Comprehensive screening for antimicrobial, antifungal, and antiparasitic activities
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Evaluation of potential anti-inflammatory properties
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Assessment of enzyme inhibition profiles
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Structure-activity relationship studies to identify optimal substitution patterns for specific biological targets
Materials Science Applications
Promising areas for materials science research include:
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Development of novel coordination polymers using the imidazole functionality
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Investigation of potential applications in functional materials such as sensors or catalysts
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Exploration of the compound's utility in the preparation of specialty polymers with distinctive properties
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